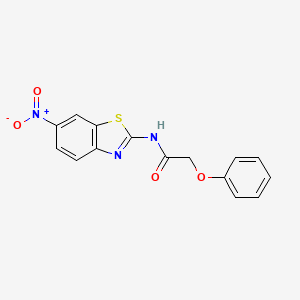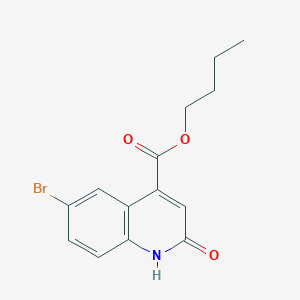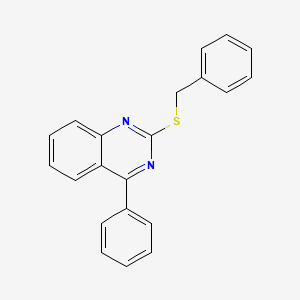![molecular formula C12H15N3O3S B3955165 3-methyl-N-[(4-nitrophenyl)carbamothioyl]butanamide](/img/structure/B3955165.png)
3-methyl-N-[(4-nitrophenyl)carbamothioyl]butanamide
Descripción general
Descripción
3-methyl-N-[(4-nitrophenyl)carbamothioyl]butanamide is an organic compound that belongs to the class of carbamothioyl derivatives It is characterized by the presence of a butanamide backbone substituted with a 3-methyl group and a 4-nitrophenyl carbamothioyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(4-nitrophenyl)carbamothioyl]butanamide typically involves the reaction of 3-methylbutanoyl chloride with 4-nitrophenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N-[(4-nitrophenyl)carbamothioyl]butanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamothioyl group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of 3-methyl-N-[(4-aminophenyl)carbamothioyl]butanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
3-methyl-N-[(4-nitrophenyl)carbamothioyl]butanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmacologically active compounds.
Materials Science: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Industrial Chemistry: Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[(4-nitrophenyl)carbamothioyl]butanamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological molecules and pathways, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-N-[(4-aminophenyl)carbamothioyl]butanamide: A reduced derivative with an amino group instead of a nitro group.
3-methyl-N-[(4-chlorophenyl)carbamothioyl]butanamide: A derivative with a chloro group instead of a nitro group.
3-methyl-N-[(4-methylphenyl)carbamothioyl]butanamide: A derivative with a methyl group instead of a nitro group.
Uniqueness
3-methyl-N-[(4-nitrophenyl)carbamothioyl]butanamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical interactions. This makes the compound versatile for applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
3-methyl-N-[(4-nitrophenyl)carbamothioyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-8(2)7-11(16)14-12(19)13-9-3-5-10(6-4-9)15(17)18/h3-6,8H,7H2,1-2H3,(H2,13,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTHKGOUTIAOGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(1-phenylpyrazol-4-yl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B3955082.png)

![2-(2,3-dimethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B3955093.png)
![Ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate](/img/structure/B3955113.png)
![ETHYL 4-[(7Z)-6-OXO-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL]BENZOATE](/img/structure/B3955124.png)

![Methyl 3-nitro-5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}benzoate](/img/structure/B3955133.png)


![3,3'-[1,4-phenylenebis(oxy)]bis[1-(2-methyl-1-piperidinyl)-2-propanol]](/img/structure/B3955153.png)
![1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-ETHANONE](/img/structure/B3955174.png)
![N-[3-(4-methoxyphenyl)-3-oxopropyl]serine](/img/structure/B3955182.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3955184.png)
![Ethyl 1-[phenyl(phenylsulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B3955196.png)
